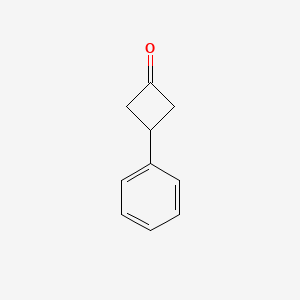

3-Phenylcyclobutanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenylcyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQSFCUGCAZOJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200767 | |

| Record name | 3-Phenylcyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52784-31-3 | |

| Record name | 3-Phenylcyclobutanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052784313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylcyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylcyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of Strained Scaffolds

An In-depth Technical Guide to 3-Phenylcyclobutanone: Structure, Properties, and Synthetic Utility

In the landscape of medicinal chemistry and organic synthesis, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among these, strained ring systems have emerged as powerful tools for navigating chemical space with three-dimensionality. This compound, a seemingly simple molecule, embodies the strategic utility of such scaffolds. Characterized by a four-membered carbocyclic ring substituted with a phenyl group, its structure is a nexus of inherent ring strain and aromatic functionality.[1] This combination makes it not merely a synthetic curiosity but a versatile building block for complex molecular design, particularly in drug discovery where non-planar structures are increasingly sought to escape "flatland" and improve properties.[2][3]

This guide offers a comprehensive technical overview of this compound, delving into its core chemical properties, structural nuances, synthesis, and reactivity. It is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their synthetic endeavors.

Part 1: Physicochemical and Structural Characteristics

The unique reactivity and physical properties of this compound are a direct consequence of its molecular structure.[1] The presence of the strained cyclobutane ring, combined with the electronic and steric influence of the phenyl group, dictates its behavior in chemical systems.

Core Chemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, reaction setup, and characterization.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O | [4][5][6] |

| Molecular Weight | 146.19 g/mol | [4][5] |

| CAS Number | 52784-31-3 | [4][5] |

| Appearance | Liquid or low-melting solid | [1] |

| Boiling Point | 258 °C at 760 mmHg | [7] |

| Density | 1.11 g/cm³ | [7] |

| LogP (Octanol/Water) | 2.133 (Calculated) | [5] |

| Standard Liquid Enthalpy of Combustion (ΔcH°) | -5307.80 ± 1.50 kJ/mol | [5] |

Molecular Structure and Conformational Analysis

The structure of this compound is fundamentally defined by the high ring strain of the cyclobutane moiety. This strain arises from two primary sources:

-

Angle Strain : The internal C-C-C bond angles in a cyclobutane ring are forced to be approximately 90°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°.[8][9] This deviation creates substantial energetic strain.

-

Torsional Strain : If the ring were perfectly planar, the hydrogen atoms on adjacent carbon atoms would be fully eclipsed, leading to high torsional strain.[8][10]

To alleviate this torsional strain, cyclobutane and its derivatives adopt a non-planar, puckered or "butterfly" conformation.[9][11][12] In this conformation, one carbon atom is bent out of the plane of the other three, reducing the eclipsing interactions between adjacent C-H bonds at the cost of a slight increase in angle strain.

The phenyl substituent at the 3-position can exist in either a pseudo-axial or pseudo-equatorial position. The energetic preference is typically for the bulkier substituent to occupy the equatorial position to minimize steric interactions, a principle well-established in the conformational analysis of substituted cyclohexanes.[13][14] This conformational preference influences the molecule's reactivity and how it interacts with other chemical entities.

Part 2: Synthesis of this compound

The construction of the strained cyclobutane ring is a non-trivial synthetic challenge. One of the most powerful methods for forming four-membered rings is the [2+2] cycloaddition reaction, often facilitated by photochemical or thermal means.[15][16][17][18][19] A well-documented synthesis of this compound utilizes a modification of a procedure developed by Ghosez and coworkers, which involves the reaction of styrene with an in-situ generated keteniminium salt followed by hydrolysis.[20]

Synthetic Workflow: Modified Ghosez Procedure

The following diagram illustrates the key transformations in the synthesis of this compound from styrene.

Caption: Synthetic workflow for this compound via [2+2] cycloaddition.

Detailed Experimental Protocol

The following protocol is adapted from a reported procedure for the synthesis of this compound.[20]

Objective: To synthesize this compound via [2+2] cycloaddition of a keteniminium salt with styrene.

Materials:

-

Styrene (4.0 equiv)

-

N,N-Dimethylacetamide (1.0 equiv)

-

Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv)

-

2,6-Lutidine (1.2 equiv)

-

1,2-Dichloroethane (solvent)

-

Water (for hydrolysis)

Procedure:

-

Vessel Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with N,N-dimethylacetamide and 1,2-dichloroethane.

-

Reagent Cooling: The solution is cooled to 0 °C in an ice bath.

-

Activator Addition: A solution of trifluoromethanesulfonic anhydride and 2,6-lutidine in 1,2-dichloroethane is added dropwise to the cooled amide solution. This in-situ formation of the keteniminium salt is critical; the triflic anhydride acts as a powerful activator for the amide. 2,6-lutidine is a non-nucleophilic base used to scavenge the triflic acid byproduct.

-

Olefin Addition: Styrene is added to the reaction mixture.

-

Cycloaddition: The reaction is allowed to warm to room temperature and stirred for several hours. The electron-rich styrene acts as the 2π component, reacting with the electrophilic keteniminium salt (the other 2π component) in a concerted or stepwise fashion to form the four-membered ring adduct.

-

Hydrolysis: Upon completion of the cycloaddition (monitored by TLC or GC-MS), water is added to the reaction mixture. The iminium salt cycloadduct is readily hydrolyzed to the corresponding ketone.

-

Workup and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Part 3: Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the carbonyl group and the inherent strain of the cyclobutane ring.[1] This strain provides a thermodynamic driving force for ring-opening reactions, making the scaffold a versatile precursor to various linear and heterocyclic systems.

Key Reaction Pathways

The principal transformations of this compound include oxidations, reductions, and ring expansions.

Caption: Major reaction pathways of this compound.

-

Baeyer-Villiger Oxidation: This classic reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. The oxidation of this compound with reagents like hydrogen peroxide, often catalyzed by transition metal complexes such as cationic Co(III)(salen), yields γ-phenyl-γ-butyrolactone.[21] This transformation is highly valuable as γ-butyrolactones are prevalent motifs in natural products and pharmaceuticals.

-

Aza-Baeyer-Villiger / Beckmann Rearrangement: Nitrogen insertion can also be achieved. For example, reaction with O-(diphenylphosphinyl)hydroxylamine (DPPH) can lead to the formation of the corresponding γ-lactam, 4-phenylpyrrolidin-2-one, a key structural motif in many biologically active compounds.[20]

-

Reduction: The ketone functionality can be readily reduced to the corresponding alcohol, 3-phenylcyclobutanol, using standard reducing agents like sodium borohydride. This provides access to a different class of cyclobutane derivatives.

-

Ring-Opening Reactions: The ~26 kcal/mol of ring strain in cyclobutane makes it susceptible to ring-opening.[8] Under various conditions (e.g., reductive cleavage, acid/base catalysis), the ring can be opened to afford functionalized linear butane derivatives, providing a pathway from a cyclic to an acyclic scaffold.

Utility in Drug Discovery

The cyclobutane ring is an attractive scaffold in medicinal chemistry for several reasons:[3]

-

Three-Dimensionality: It serves as a non-planar bioisostere for aromatic rings or gem-dimethyl groups, introducing 3D character that can improve binding affinity and selectivity.[2][3]

-

Metabolic Stability: The carbocyclic core is generally robust to metabolic degradation.

-

Conformational Restriction: The rigid nature of the ring can lock key pharmacophoric groups in a specific orientation, which can be beneficial for receptor binding.[3]

This compound serves as a key starting material for libraries of such 3D fragments.[2] Its derivatives have been explored in the synthesis of compounds targeting a range of biological systems, including their use as precursors for amino alcohols and amino ketones with potential pharmacological activity.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its unique combination of a strained four-membered ring and a phenyl substituent provides a gateway to a diverse range of molecular architectures, from lactones and lactams to conformationally restricted drug-like scaffolds. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers chemists to strategically employ this valuable reagent in the development of novel pharmaceuticals, agrochemicals, and functional materials.

References

- 1. CAS 52784-31-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C10H10O | CID 142963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (CAS 52784-31-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Ring strain - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. dalalinstitute.com [dalalinstitute.com]

- 13. spcmc.ac.in [spcmc.ac.in]

- 14. m.youtube.com [m.youtube.com]

- 15. portal.fis.tum.de [portal.fis.tum.de]

- 16. researchgate.net [researchgate.net]

- 17. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. This compound = 95.0 HPLC 52784-31-3 [sigmaaldrich.com]

An In-depth Technical Guide to the Characterization of 3-Phenylcyclobutanone (CAS: 52784-31-3)

Introduction: The Structural Significance of a Strained Ketone

3-Phenylcyclobutanone is a valuable synthetic intermediate in the fields of medicinal chemistry and organic synthesis.[1] Its structure, featuring a strained four-membered cyclobutane ring appended to a phenyl group, imparts unique reactivity, making it a key building block for more complex molecular architectures.[1] The presence of the carbonyl group serves as a versatile handle for a variety of chemical transformations, including Baeyer–Villiger oxidations to form γ-butyrolactones and other ring-expansion or functionalization reactions.[2]

Given its utility, the unambiguous confirmation of its structure and the rigorous assessment of its purity are paramount for any researcher or drug development professional. Inconsistent material quality can lead to failed reactions, irreproducible biological data, and significant project delays. This guide provides a comprehensive framework for the characterization of this compound, detailing the core analytical techniques and the rationale behind their application. It is designed to be a practical resource for scientists, ensuring the quality and integrity of this important chemical reagent.

Physicochemical Properties: A Foundation for Analysis

A thorough understanding of a compound's physical properties is the first step in its characterization. These constants not only provide benchmarks for identity but also inform handling, storage, and downstream application. This compound is typically a solid at room temperature.[1]

| Property | Value | Source(s) |

| CAS Number | 52784-31-3 | [3] |

| Molecular Formula | C₁₀H₁₀O | [3] |

| Molecular Weight | 146.19 g/mol | [3] |

| IUPAC Name | 3-phenylcyclobutan-1-one | [3] |

| Appearance | Solid | [2] |

| Boiling Point | 109-118 °C (at 10 Torr) | [4] |

| Refractive Index (n20/D) | 1.544 | [2] |

Definitive Structural Elucidation via Spectroscopic Methods

Spectroscopy is the cornerstone of chemical characterization, providing direct insight into the molecular structure and bonding. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is required for the unequivocal identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

Causality in NMR Analysis: The chemical environment of each proton and carbon atom dictates its unique resonance frequency (chemical shift). The phenyl group and the adjacent carbonyl group exert significant electronic effects, deshielding nearby nuclei and shifting their signals downfield. The strained cyclobutane ring also influences the chemical shifts and coupling constants of the aliphatic protons.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.40 - 7.20 | m | 5H | Ar-H | Protons of the phenyl ring. |

| ~ 3.60 - 3.50 | p | 1H | CH -Ph | Methine proton at C3, coupled to four adjacent methylene protons. |

| ~ 3.30 - 3.20 | m | 4H | CH₂ -C=O | Methylene protons at C2 and C4, adjacent to the carbonyl group. |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 207 | C =O | Carbonyl carbon, significantly deshielded. |

| ~ 140 | Ar-C (ipso) | Quaternary aromatic carbon attached to the cyclobutane ring. |

| ~ 129 | Ar-C H (ortho/meta) | Aromatic methine carbons. |

| ~ 127 | Ar-C H (para) | Aromatic methine carbon. |

| ~ 50 | C H₂-C=O | Methylene carbons at C2 and C4, deshielded by the carbonyl group. |

| ~ 35 | C H-Ph | Methine carbon at C3. |

Experimental Protocol: Acquiring High-Resolution NMR Spectra

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using standard acquisition parameters. A spectral width of ~16 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans will be required. A spectral width of ~220 ppm and a relaxation delay of 2-5 seconds are standard.

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the resulting spectra and calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for ¹H NMR and the residual CHCl₃ peak to 77.16 ppm for ¹³C NMR. Integrate the proton signals.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.

Causality in IR Analysis: The most diagnostic feature in the IR spectrum of this compound will be the strong absorption from the carbonyl (C=O) group stretch. The strained four-membered ring typically shifts this absorption to a higher wavenumber compared to an unstrained cyclic or acyclic ketone.

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3100-3000 | Medium | C-H Stretch | Aromatic (sp²) |

| ~ 3000-2850 | Medium | C-H Stretch | Aliphatic (sp³) |

| ~ 1780 | Strong | C=O Stretch | Cyclobutanone |

| ~ 1600, 1495 | Medium-Weak | C=C Stretch | Aromatic Ring |

Experimental Protocol: FT-IR Analysis (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric and instrument-related absorptions.

-

Sample Analysis: Place a small amount of the solid this compound powder onto the ATR crystal. Use the pressure clamp to ensure firm contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Label the key peaks corresponding to the diagnostic functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Causality in MS Analysis: In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, creating a radical cation known as the molecular ion (M⁺•). This ion is often unstable and undergoes fragmentation through characteristic pathways. For this compound, key fragmentations would involve cleavage of the strained cyclobutane ring and rearrangements involving the phenyl and carbonyl groups.

Predicted Mass Spectrometry Data (EI-MS)

| m/z (mass-to-charge) | Proposed Identity | Rationale |

| 146 | [C₁₀H₁₀O]⁺• (M⁺•) | Molecular Ion |

| 118 | [M - CO]⁺• | Loss of a neutral carbon monoxide molecule via retro-[2+2] cycloreversion. |

| 104 | [C₈H₈]⁺• | Fragmentation of the cyclobutane ring, likely forming a styrene radical cation. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common and stable fragment from benzyl-containing compounds. |

| 77 | [C₆H₅]⁺ | Phenyl cation, from cleavage of the bond to the cyclobutane ring. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a 70 eV electron beam to generate the molecular ion and subsequent fragments.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is plotted as relative abundance versus m/z. Identify the molecular ion peak and propose structures for the major fragment ions to confirm the overall molecular structure.

Quantitative Purity Assessment via High-Performance Liquid Chromatography (HPLC)

While spectroscopy confirms the structure, chromatography is essential for determining the purity of the compound. Given that commercial sources specify purity by HPLC, this is the industry-standard method.[2]

Causality in HPLC Analysis: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a moderately polar compound like this compound, a reversed-phase method is ideal. The analyte's retention time is a characteristic property under specific conditions, while the area of its peak is proportional to its concentration.

Experimental Protocol: Reversed-Phase HPLC Purity Assay

-

System & Column: A standard HPLC system with a UV detector. A C18 stationary phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A mixture of acetonitrile (ACN) and water. An isocratic method (e.g., 60:40 ACN:Water) or a gradient elution may be used to ensure good separation from any potential impurities.

-

Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Analysis Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (due to the phenyl group's UV absorbance)

-

-

Data Analysis: Run the sample. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comprehensive Characterization Workflow

The following diagram illustrates a logical workflow for the complete characterization and quality control validation of a new batch of this compound.

Caption: A logical workflow for the comprehensive characterization of this compound.

Conclusion

The characterization of this compound is a multi-faceted process that requires the synergistic application of several analytical techniques. While physical properties offer an initial check, a full suite of spectroscopic methods—NMR, IR, and MS—is non-negotiable for unambiguous structural confirmation. Furthermore, chromatographic techniques like HPLC are essential for quantifying purity, ensuring the material is fit for its intended purpose in research and development. By following the robust protocols and logical workflow outlined in this guide, scientists can proceed with confidence, knowing their starting material is well-defined, of high quality, and suitable for advancing their scientific objectives.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Phenylcyclobutan-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-phenylcyclobutan-1-one (CAS No: 52784-31-3). As a compound of interest in synthetic organic chemistry and as a potential building block in drug discovery, a thorough understanding of its characteristics is essential for its effective application. This document consolidates available data on its structural, physical, spectral, and safety properties, and outlines standardized experimental protocols for their determination. This guide is intended to be a valuable resource for researchers, enabling them to leverage the unique properties of this cyclobutane derivative in their scientific endeavors.

Introduction

3-Phenylcyclobutan-1-one is a substituted cyclobutanone derivative featuring a phenyl group at the 3-position of the cyclobutane ring. The strained four-membered ring system, coupled with the aromatic moiety, imparts unique conformational and electronic properties to the molecule, making it an attractive scaffold in medicinal chemistry and materials science. This guide aims to provide a detailed and authoritative resource on the physical and chemical characteristics of this compound, underpinned by available scientific literature and established analytical methodologies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-phenylcyclobutan-1-one is presented in the table below. These properties are fundamental to understanding the compound's behavior in various experimental settings.

| Property | Value | Source(s) |

| Chemical Name | 3-Phenylcyclobutan-1-one | [1] |

| CAS Number | 52784-31-3 | [1][2] |

| Molecular Formula | C₁₀H₁₀O | [1][2] |

| Molecular Weight | 146.19 g/mol | [1][2] |

| Physical Form | Solid | [3] |

| Color | Light yellow | [3] |

| Boiling Point | 258 °C at 760 mmHg | [4] |

| 109-118 °C at 10 Torr | [3] | |

| Density | 1.11 g/cm³ (predicted) | [4] |

| Flash Point | 105.8 °C | [4] |

| Melting Point | Data not available in the searched literature. | |

| Solubility | Data for specific solvents is not available in the searched literature. |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the cyclobutane ring. The chemical shifts and coupling patterns of the cyclobutane protons would be indicative of their diastereotopic nature and the ring's conformation.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon, the carbons of the phenyl ring, and the aliphatic carbons of the cyclobutane ring.

Infrared (IR) Spectroscopy

The IR spectrum of 3-phenylcyclobutan-1-one is expected to exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of a strained cyclic ketone. Additional bands corresponding to C-H stretching of the aromatic and aliphatic portions of the molecule, as well as C=C stretching of the phenyl ring, would also be present.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 146.19). The fragmentation pattern would likely involve cleavage of the cyclobutane ring and loss of small neutral molecules, providing further structural information.

Safety and Handling

3-Phenylcyclobutan-1-one is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols for Property Determination

For properties where specific data for 3-phenylcyclobutan-1-one is not available, the following established experimental protocols can be employed.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (at reduced pressure)

Given the high boiling point of 3-phenylcyclobutan-1-one at atmospheric pressure, determination at reduced pressure is often preferred to prevent decomposition.

Caption: Workflow for Boiling Point Determination at Reduced Pressure.

Solubility Determination

The solubility of a compound in various solvents is a key parameter for its application in reactions, formulations, and biological assays.

Caption: Workflow for Qualitative and Quantitative Solubility Determination.

Synthesis

A common synthetic route to cyclobutanone derivatives involves the [2+2] cycloaddition reaction. A plausible synthesis for 3-phenylcyclobutan-1-one involves the reaction of phenylacetyl chloride with ethylene in the presence of a suitable base, followed by subsequent ring-closing and hydrolysis steps. A detailed, experimentally verified protocol for this specific synthesis was not found in the searched literature. Researchers should refer to general procedures for similar cyclobutanone syntheses and adapt them accordingly.

Conclusion

3-Phenylcyclobutan-1-one presents itself as a valuable chemical entity with a unique combination of a strained ring system and an aromatic group. This guide has summarized its known physical and chemical properties and provided standardized methodologies for the determination of those that are not yet reported. It is our hope that this compilation of information will facilitate and inspire further research into the applications of this intriguing molecule in various fields of chemical science.

References

An In-Depth Technical Guide to 3-Phenylcyclobutanone: Properties, Synthesis, and Applications

An authoritative guide for researchers, scientists, and drug development professionals on the molecular characteristics, synthesis, and utility of the versatile chemical intermediate, 3-Phenylcyclobutanone.

Abstract

This compound is a versatile chemical intermediate of significant interest in organic synthesis and medicinal chemistry. Its unique structural features, particularly the strained four-membered ring, offer a gateway to a variety of molecular scaffolds. This technical guide provides a comprehensive overview of this compound, detailing its molecular formula and weight, spectroscopic signature, synthesis protocols, and key chemical transformations. Emphasis is placed on its application as a precursor to γ-butyrolactones, a privileged scaffold in numerous biologically active compounds. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and chemical development, offering both foundational knowledge and practical, field-proven insights.

Core Molecular and Physical Properties

This compound is a cyclic ketone featuring a cyclobutane ring substituted with a phenyl group.[1][2] The presence of the strained four-membered ring imparts unique reactivity to the molecule, making it a valuable building block in synthetic chemistry.[1][2]

Molecular Formula and Weight

The fundamental properties of this compound are summarized in the table below. Multiple sources confirm its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.[3][4][5]

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₀O | [3][4] |

| Molecular Weight | 146.19 g/mol | [3][5] |

| Monoisotopic Mass | 146.0732 u | [3][4] |

| CAS Number | 52784-31-3 | [3][4] |

| Physical Form | Solid | [5] |

| Refractive Index (n20/D) | 1.544 | [5] |

Synthesis of this compound

The synthesis of cyclobutanones, including this compound, has been a subject of considerable research, with the [2+2] cycloaddition being a prominent method. A widely recognized approach for the synthesis of substituted cyclobutanones was developed by Ghosez and coworkers.[6][7][8] This methodology involves the reaction of keteniminium salts with alkenes.

A modified procedure based on the Ghosez synthesis utilizes readily available starting materials: styrene and N,N-dimethylacetamide.[8] The key steps involve the in-situ generation of a keteniminium salt from the amide using trifluoromethanesulfonic anhydride, followed by a [2+2] cycloaddition with styrene.

Experimental Protocol: Modified Ghosez Synthesis

The following is a representative, modified protocol for the synthesis of this compound:[8]

Materials:

-

Styrene

-

N,N-dimethylacetamide

-

Trifluoromethanesulfonic anhydride

-

2,6-Lutidine

-

1,2-Dichloroethane

-

Water

-

n-Pentane

-

Ethyl acetate (EtOAc)

Procedure:

-

To a solution of N,N-dimethylacetamide (1.00 equiv) in 1,2-dichloroethane, add 2,6-lutidine (1.20 equiv) and cool the mixture.

-

Slowly add trifluoromethanesulfonic anhydride (1.20 equiv) to the cooled solution to form the keteniminium salt.

-

Add styrene (4.00 equiv) to the reaction mixture.

-

Allow the reaction to proceed, monitoring for completion by an appropriate method (e.g., TLC or GC).

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with a suitable organic solvent.

-

Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of n-pentane:EtOAc (e.g., 95:5 to 90:10) to yield this compound.[8]

-

Further purification can be achieved by bulb-to-bulb distillation.[8]

// Reactants Styrene [label="Styrene"]; DMA [label="N,N-dimethylacetamide"]; Tf2O [label="Tf₂O"]; Lutidine [label="2,6-Lutidine"];

// Intermediates and Products Keteniminium [label="Keteniminium Salt\n(in situ)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cycloaddition [label="[2+2] Cycloaddition", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reactants Styrene [label="Styrene"]; DMA [label="N,N-dimethylacetamide"]; Tf2O [label="Tf₂O"]; Lutidine [label="2,6-Lutidine"];

// Intermediates and Products Keteniminium [label="Keteniminium Salt\n(in situ)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cycloaddition [label="[2+2] Cycloaddition", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Flow DMA -> Keteniminium [label="1. Tf₂O, 2,6-Lutidine"]; Styrene -> Cycloaddition; Keteniminium -> Cycloaddition; Cycloaddition -> Product [label="Workup & Purification"]; } Caption: Modified Ghosez synthesis workflow.

Spectroscopic Characterization

Accurate identification and purity assessment of this compound rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The ¹³C NMR spectrum provides characteristic signals for the carbonyl carbon, the phenyl ring carbons, and the aliphatic carbons of the cyclobutane ring. Data is available in public databases such as PubChem.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically found in the region for strained cyclic ketones.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O (Ketone) | ~1780 | Strong |

| C-H (Aromatic) | ~3100-3000 | Medium |

| C=C (Aromatic) | ~1600, ~1495 | Medium |

| C-H (Aliphatic) | ~2900-2850 | Medium |

Note: The exact position of the C=O stretch is influenced by the ring strain of the cyclobutanone.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 146. Key fragmentation patterns for ketones often involve cleavage adjacent to the carbonyl group.

Chemical Reactivity and Key Transformations

The chemical utility of this compound stems from the reactivity of both the carbonyl group and the strained cyclobutane ring. The most notable transformation is the Baeyer-Villiger oxidation.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones to esters, and in the case of cyclic ketones like this compound, it yields lactones (cyclic esters).[9] This reaction is pivotal as it provides access to γ-butyrolactones, which are important structural motifs in many natural products and pharmaceuticals.[4][10]

The reaction typically employs a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), as the oxidant.[6] The mechanism involves the nucleophilic attack of the peroxyacid on the carbonyl carbon, forming a Criegee intermediate. This is followed by the migratory insertion of one of the adjacent carbon atoms onto the oxygen, leading to the expanded ring structure of the lactone.

// Reactants and Products Substrate [label="this compound"]; Oxidant [label="m-CPBA"]; Intermediate [label="Criegee Intermediate", shape=ellipse, style=dashed]; Product [label="4-Phenyl-\ndihydrofuran-2(3H)-one\n(γ-Butyrolactone)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reactants and Products Substrate [label="this compound"]; Oxidant [label="m-CPBA"]; Intermediate [label="Criegee Intermediate", shape=ellipse, style=dashed]; Product [label="4-Phenyl-\ndihydrofuran-2(3H)-one\n(γ-Butyrolactone)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Flow Substrate -> Intermediate [label="+ Oxidant"]; Intermediate -> Product [label="Rearrangement"]; } Caption: Baeyer-Villiger oxidation of this compound.

Experimental Protocol: Baeyer-Villiger Oxidation with m-CPBA

The following is a general procedure for the Baeyer-Villiger oxidation of a cyclobutanone derivative:[6]

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 equiv) in DCM in a round-bottom flask.

-

Add m-CPBA (e.g., 2.0 equiv) to the solution.

-

Stir the reaction mixture at an appropriate temperature (e.g., room temperature or elevated) and monitor for completion.

-

Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ to destroy excess peroxide.

-

Wash the organic layer with saturated aqueous NaHCO₃ to remove m-chlorobenzoic acid.

-

Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the corresponding γ-butyrolactone.[6]

Applications in Drug Discovery and Development

The γ-butyrolactone scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules.[4][10] These compounds exhibit diverse pharmacological activities, including anti-inflammatory, anticancer, and antibiotic properties.[4][10]

Several FDA-approved drugs contain the γ-butyrolactone moiety, highlighting its importance in drug design. Examples include spironolactone and eplerenone, which are used to treat cardiovascular diseases.[4] The ability to synthesize substituted γ-butyrolactones from precursors like this compound provides a valuable tool for medicinal chemists to generate novel compounds for drug discovery programs. For instance, various synthetic γ-butyrolactones have shown potent antibacterial activity.[4]

The strained nature of the cyclobutane ring also allows for other transformations, such as ring-opening reactions, further expanding the synthetic utility of this compound as a versatile building block for creating diverse molecular architectures.[1][2]

Conclusion

This compound, with a molecular formula of C₁₀H₁₀O and a molecular weight of approximately 146.19 g/mol , is a key chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis via methods such as the Ghosez [2+2] cycloaddition provides a reliable route to this valuable compound. The facile conversion of this compound to γ-butyrolactones through the Baeyer-Villiger oxidation underscores its importance as a precursor to biologically relevant scaffolds. This guide provides the foundational and practical knowledge necessary for researchers and professionals to effectively utilize this compound in their synthetic endeavors.

References

- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 2. CAS 52784-31-3: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C10H10O | CID 142963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. 3-PHENYL-CYCLOBUTAN-1-ONE | 52784-31-3 [chemicalbook.com]

- 6. Flow synthesis of cyclobutanones via [2 + 2] cycloaddition of keteneiminium salts and ethylene gas - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C7RE00020K [pubs.rsc.org]

- 7. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Spectroscopic Signature of 3-Phenylcyclobutanone: A Comprehensive Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 3-phenylcyclobutanone, a versatile building block in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that define the structure and purity of this compound. Beyond a simple presentation of data, this guide delves into the causal relationships behind the spectral features, providing a robust framework for the confident identification and characterization of this compound.

Introduction

This compound is a cyclic ketone of significant interest in medicinal and synthetic chemistry due to its strained four-membered ring and the presence of a phenyl substituent. This unique combination of structural features imparts distinct reactivity, making it a valuable precursor for a variety of more complex molecules. Accurate and unambiguous characterization of this compound is paramount for its effective use in research and development. Spectroscopic techniques provide a powerful and non-destructive means to elucidate its molecular structure and confirm its identity. This guide will systematically explore the ¹H NMR, ¹³C NMR, IR, and MS data, offering expert interpretation and practical insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: NMR Data Acquisition

High-resolution ¹H and ¹³C NMR spectra of this compound are typically acquired on a spectrometer operating at a field strength of 300 MHz or higher.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent, most commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard acquisition parameters are employed, including a 90° pulse angle and a relaxation delay of 1-2 seconds.

-

Data Acquisition: For a ¹H NMR spectrum, 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio. For a ¹³C NMR spectrum, which is inherently less sensitive, several hundred to a few thousand scans may be necessary.

-

Data Processing: The acquired free induction decay (FID) is subjected to Fourier transformation to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied to obtain a clean and interpretable spectrum.

¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships.

¹H NMR Spectral Data (CDCl₃, 90 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.29 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 3.61 | Multiplet | 1H | Methine proton (CH) |

| 3.23 | Multiplet | 4H | Methylene protons (CH₂) |

Interpretation:

The ¹H NMR spectrum of this compound is consistent with its molecular structure.

-

Aromatic Region (δ 7.29 ppm): The multiplet integrating to five protons in the downfield region is characteristic of the protons on the monosubstituted benzene ring. The overlapping signals arise from the subtle differences in the chemical environments of the ortho, meta, and para protons.

-

Methine Proton (δ 3.61 ppm): The multiplet at 3.61 ppm corresponds to the single proton attached to the carbon bearing the phenyl group (the methine proton). This proton is deshielded due to the inductive effect of the adjacent phenyl ring. Its multiplicity arises from coupling to the neighboring methylene protons on the cyclobutane ring.

-

Methylene Protons (δ 3.23 ppm): The multiplet at 3.23 ppm, integrating to four protons, is assigned to the two methylene groups of the cyclobutane ring. These protons are diastereotopic, meaning they are in different chemical environments, which can lead to complex splitting patterns. The proximity to the electron-withdrawing carbonyl group results in their downfield chemical shift.

Caption: Key ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

¹³C NMR Spectral Data (CDCl₃, 22.5 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 207.2 | Carbonyl Carbon (C=O) |

| 141.6 | Quaternary Aromatic Carbon (C-ipso) |

| 128.8 | Aromatic CH |

| 126.8 | Aromatic CH |

| 52.1 | Methylene Carbon (CH₂) |

| 38.3 | Methine Carbon (CH) |

Interpretation:

The ¹³C NMR spectrum exhibits six distinct signals, which aligns with the number of unique carbon environments in this compound.

-

Carbonyl Carbon (δ 207.2 ppm): The signal at the lowest field is characteristic of a ketone carbonyl carbon.

-

Aromatic Carbons (δ 126.8 - 141.6 ppm): Four signals are observed in the aromatic region. The signal at 141.6 ppm corresponds to the quaternary carbon of the phenyl ring directly attached to the cyclobutane ring. The signals at 128.8 and 126.8 ppm are assigned to the protonated aromatic carbons.

-

Aliphatic Carbons (δ 38.3 and 52.1 ppm): The two upfield signals correspond to the sp³-hybridized carbons of the cyclobutane ring. The signal at 52.1 ppm is assigned to the two equivalent methylene carbons adjacent to the carbonyl group, while the signal at 38.3 ppm corresponds to the methine carbon bearing the phenyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Methodology:

-

Sample Preparation: A small amount of the solid this compound can be analyzed as a KBr pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., dichloromethane), depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software automatically ratios the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

IR Spectroscopy of this compound

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

IR Spectral Data (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060, 3030 | Medium | Aromatic C-H Stretch |

| 2960, 2920 | Medium | Aliphatic C-H Stretch |

| 1780 | Strong | C=O Stretch (Ketone) |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C Stretch |

| 750, 700 | Strong | C-H Out-of-plane Bending (Monosubstituted Benzene) |

Interpretation:

-

C=O Stretch (1780 cm⁻¹): The most prominent feature in the IR spectrum is the strong absorption band at 1780 cm⁻¹. This high frequency for a carbonyl stretch is characteristic of a ketone within a strained four-membered ring. The ring strain increases the s-character of the C-C bonds adjacent to the carbonyl group, which in turn strengthens and shortens the C=O bond, leading to a higher vibrational frequency compared to acyclic or larger-ring ketones (typically 1715 cm⁻¹).

-

C-H Stretches (3100-2800 cm⁻¹): The absorptions above 3000 cm⁻¹ (3060 and 3030 cm⁻¹) are indicative of C-H stretching vibrations of the aromatic ring. The bands below 3000 cm⁻¹ (2960 and 2920 cm⁻¹) are due to the C-H stretching of the aliphatic cyclobutane ring.

-

Aromatic C=C Stretches (1600-1450 cm⁻¹): The absorptions in this region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

-

C-H Bending (750 and 700 cm⁻¹): The strong bands in the fingerprint region are due to the out-of-plane C-H bending vibrations of the monosubstituted phenyl group.

Caption: Key IR absorptions of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern upon ionization.

Experimental Protocol: Mass Spectrometry Data Acquisition

Electron Ionization (EI) mass spectrometry is a common technique for the analysis of relatively small, volatile organic molecules like this compound.

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion is a radical cation with excess energy, which often leads to its fragmentation into smaller, charged fragments and neutral species.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating the mass spectrum.

Mass Spectrometry of this compound

The mass spectrum of this compound provides the molecular weight and characteristic fragmentation patterns.

Mass Spectral Data (EI)

| m/z | Relative Intensity (%) | Assignment |

| 146 | 35 | Molecular Ion [M]⁺• |

| 118 | 100 | [M - CO]⁺• |

| 117 | 95 | [M - CO - H]⁺ |

| 104 | 45 | [C₈H₈]⁺• (Styrene) |

| 91 | 50 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 30 | [C₆H₅]⁺ (Phenyl cation) |

Interpretation:

-

Molecular Ion (m/z 146): The peak at m/z 146 corresponds to the molecular ion (M⁺•), confirming the molecular weight of this compound (C₁₀H₁₀O).

-

Base Peak (m/z 118): The most abundant fragment ion, the base peak, is observed at m/z 118. This corresponds to the loss of a neutral carbon monoxide molecule (CO, 28 Da) from the molecular ion, a characteristic fragmentation pathway for cyclic ketones.

-

Other Key Fragments:

-

m/z 117: Loss of a hydrogen atom from the [M - CO]⁺• fragment.

-

m/z 104: This fragment corresponds to the styrene radical cation, which can be formed via a retro-[2+2] cycloaddition reaction.

-

m/z 91: A common fragment in molecules containing a benzyl group, this is attributed to the stable tropylium cation.

-

m/z 77: This peak is characteristic of the phenyl cation, resulting from the cleavage of the bond between the phenyl ring and the cyclobutane ring.

-

Caption: Key fragmentation pathways of this compound in EI-MS.

Summary of Spectroscopic Data

The following table provides a consolidated summary of the key spectroscopic data for this compound.

| Technique | Key Features and Interpretations |

| ¹H NMR | Aromatic protons (δ ~7.3 ppm), methine proton (δ ~3.6 ppm), and methylene protons (δ ~3.2 ppm). |

| ¹³C NMR | Carbonyl carbon (δ ~207 ppm), aromatic carbons (δ 127-142 ppm), methylene carbons (δ ~52 ppm), and methine carbon (δ ~38 ppm). |

| IR | Strong C=O stretch at a high frequency (~1780 cm⁻¹) characteristic of a strained cyclobutanone. Aromatic and aliphatic C-H stretches. |

| MS | Molecular ion at m/z 146. Characteristic fragmentation includes the loss of CO (m/z 118) and the formation of a styrene radical cation (m/z 104). |

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust and self-validating framework for its unequivocal identification. The ¹H and ¹³C NMR spectra precisely map the proton and carbon skeletons, while the IR spectrum confirms the presence of the key carbonyl and phenyl functional groups, with the C=O stretching frequency providing a signature for the strained cyclobutane ring. The mass spectrum corroborates the molecular weight and reveals characteristic fragmentation patterns that are diagnostic for this class of compounds. For researchers and professionals in the chemical sciences, a thorough understanding of these spectroscopic signatures is essential for ensuring the quality and identity of this compound in their synthetic and developmental endeavors.

An In-depth Technical Guide to 3-Phenylcyclobutanone: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-phenylcyclobutanone, a versatile ketone that serves as a valuable building block in organic synthesis and medicinal chemistry. We will delve into its chemical properties, established synthetic routes, characteristic reactivity, and its burgeoning applications in the development of novel therapeutics.

Nomenclature and Chemical Properties

IUPAC Name: 3-phenylcyclobutan-1-one[1]

Synonyms: 3-Phenyl-1-cyclobutanone, Cyclobutanone, 3-phenyl-, 1-Oxo-3-phenylcyclobutane[2]

CAS Number: 52784-31-3[1][3][4]

This compound is a cyclic ketone featuring a four-membered cyclobutane ring substituted with a phenyl group.[5][6] This structure, combining a strained aliphatic ring with an aromatic moiety, imparts unique reactivity and makes it an attractive starting material for synthesizing a variety of more complex molecules.[5] At room temperature, it is typically a solid with a relatively low melting point.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O | [1][3][4][7][8] |

| Molecular Weight | 146.19 g/mol | [3][4] |

| Boiling Point | 258 °C at 760 mmHg | [6][7] |

| 109-118 °C at 10 Torr | [2] | |

| Density | 1.11 g/cm³ | [6][7] |

| Refractive Index | n20/D 1.544 | [9] |

Spectral Data for Structural Elucidation:

-

¹³C NMR Spectrum: Available on PubChem, providing characteristic signals for the carbonyl carbon, the phenyl group carbons, and the aliphatic carbons of the cyclobutane ring.[1]

-

Mass Spectrometry: The compound's mass and fragmentation pattern can be readily determined by mass spectrometry, aiding in its identification.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected in the region of 1780-1750 cm⁻¹, typical for a strained cyclic ketone.

Synthesis of this compound

The synthesis of this compound has been approached through various methods. A notable and widely referenced method is the [2+2] cycloaddition reaction developed by Ghosez and coworkers.[10]

Ghosez Synthesis: [2+2] Cycloaddition of a Keteniminium Salt with an Olefin

This powerful method allows for the construction of the cyclobutanone ring from readily available starting materials. The general mechanism involves the reaction of a keteniminium salt, generated in situ from an α-chloroenamine, with an olefin.

Diagram 1: Generalized Mechanism of the Ghosez Cyclobutanone Synthesis

References

- 1. This compound | C10H10O | CID 142963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-PHENYL-CYCLOBUTAN-1-ONE | 52784-31-3 [chemicalbook.com]

- 3. This compound (CAS 52784-31-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. scbt.com [scbt.com]

- 5. CAS 52784-31-3: this compound | CymitQuimica [cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound = 95.0 HPLC 52784-31-3 [sigmaaldrich.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

The Rising Therapeutic Potential of 3-Phenylcyclobutanone Derivatives: An In-depth Technical Guide

For Immediate Release

[City, State] – January 4, 2026 – In the dynamic landscape of medicinal chemistry, the quest for novel molecular scaffolds with significant therapeutic potential is relentless. Among the emerging classes of compounds, 3-phenylcyclobutanone derivatives are gaining considerable attention from researchers, scientists, and drug development professionals. This in-depth technical guide synthesizes the current understanding of the biological activities of these compounds, offering a comprehensive overview of their synthesis, mechanisms of action, and potential applications in antimicrobial, anti-inflammatory, and anticancer therapies.

The unique structural motif of the this compound core, characterized by a strained four-membered ring coupled with an aromatic phenyl group, provides a versatile platform for the design of novel therapeutic agents. The inherent ring strain of the cyclobutane moiety can be strategically exploited to modulate reactivity and binding interactions with biological targets, while the phenyl group offers a site for a wide array of substitutions to fine-tune pharmacological properties.[1]

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. The scientific community is in urgent need of new classes of antimicrobial agents with novel mechanisms of action. Derivatives of this compound are emerging as promising candidates in this arena.

One notable area of investigation involves the synthesis of thiazolylhydrazone derivatives incorporating a 3-substituted cyclobutane ring. These compounds have demonstrated significant antibacterial and antifungal activity. The mechanism of action is believed to involve the disruption of microbial cell wall synthesis or the inhibition of essential enzymatic pathways.

Experimental Protocol: Evaluation of Minimum Inhibitory Concentration (MIC)

A standard method to quantify the antimicrobial efficacy of these derivatives is the broth microdilution assay.

Objective: To determine the minimum concentration of a this compound derivative that inhibits the visible growth of a specific microorganism.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Interpretation: Lower MIC values are indicative of greater antimicrobial potency. Structure-activity relationship (SAR) studies can then be conducted by comparing the MIC values of different derivatives to elucidate the impact of various substituents on activity.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a key focus of pharmaceutical research. While direct studies on this compound derivatives are still emerging, related cyclic ketones have shown significant promise. For instance, cyclopentenone prostaglandins are known to exert anti-inflammatory effects by directly inhibiting IκB kinase (IKK), a critical enzyme in the NF-κB signaling pathway.[2] This pathway is a central regulator of the expression of pro-inflammatory genes.

The structural similarity of 3-phenylcyclobutanones to these active cyclopentenones suggests that they may also modulate inflammatory pathways. The phenyl ring can be functionalized to enhance interactions with specific targets within the inflammatory cascade, such as cyclooxygenase (COX) enzymes or various kinases.

Diagram: Simplified NF-κB Signaling Pathway

Caption: Simplified overview of the NF-κB signaling pathway.

Anticancer Potential: Targeting Cell Proliferation and Survival

The development of novel anticancer agents remains a critical area of research. The unique structural features of this compound derivatives make them attractive scaffolds for the design of compounds that can interfere with cancer cell proliferation, survival, and metastasis.

While direct and extensive studies on the anticancer activity of a broad range of this compound derivatives are still in the early stages, preliminary investigations into related structures are encouraging. For example, some chalcone derivatives, which share the α,β-unsaturated ketone moiety that can be formed from cyclobutanones, have shown potent antiproliferative activity.[3]

The mechanism of action for potential anticancer this compound derivatives could involve several pathways, including:

-

Enzyme Inhibition: Targeting key enzymes involved in cancer cell signaling, such as protein kinases or histone deacetylases.

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Halting the progression of the cell cycle, thereby preventing cell division.

Experimental Workflow: In Vitro Anticancer Activity Screening

A typical workflow for evaluating the anticancer potential of newly synthesized this compound derivatives is outlined below.

Caption: Workflow for in vitro screening of anticancer activity.

Quantitative Data Summary

The following table presents hypothetical IC50 values for a series of this compound derivatives against a cancer cell line to illustrate how structure-activity relationships can be determined.

| Compound ID | R1-substituent (para-position of phenyl ring) | R2-substituent (cyclobutane ring) | IC50 (µM) |

| 3PC-H | -H | -H | > 100 |

| 3PC-Cl | -Cl | -H | 52.5 |

| 3PC-OMe | -OCH3 | -H | 78.2 |

| 3PC-Cl-Me | -Cl | -CH3 (position 2) | 35.8 |

| 3PC-Cl-OH | -Cl | -OH (position 2) | 41.3 |

From this hypothetical data, one could infer that a chloro-substituent on the phenyl ring enhances anticancer activity compared to an unsubstituted or methoxy-substituted analog. Furthermore, additional substitution on the cyclobutane ring, such as a methyl group, may further improve potency.

Future Directions and Conclusion

The exploration of this compound derivatives as biologically active agents is a burgeoning field with immense potential. The versatility of this scaffold allows for the generation of large and diverse chemical libraries for screening against a wide range of therapeutic targets. Future research will likely focus on:

-

Expansion of Chemical Diversity: Synthesizing a broader range of derivatives with diverse functional groups on both the phenyl and cyclobutanone rings.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

-

In Vivo Efficacy and Safety: Evaluating the most promising lead compounds in animal models to assess their therapeutic efficacy, pharmacokinetic properties, and toxicological profiles.

References

- 1. Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anti-inflammatory/antioxidant activities of some new ring substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives and of their 4,5-dihydro-(1H)-pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of 3-Phenylcyclobutanone: A Technical Guide for Advanced Research

Abstract

3-Phenylcyclobutanone (3-PCB) is a deceptively simple cyclic ketone, yet it represents a confluence of desirable chemical properties: a strained, conformationally restricted four-membered ring, a prochiral carbonyl center, and a phenyl substituent ripe for electronic modulation.[1] While recognized as a valuable synthetic building block, its full potential across diverse scientific domains remains significantly untapped.[1] This guide moves beyond established applications to delineate novel, high-impact research avenues for 3-PCB. We will explore its utility as a rigid scaffold in medicinal chemistry, a prochiral starting material for asymmetric catalysis, and a reactive intermediate for strain-release driven methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this versatile molecule.

Research Thrust I: A Rigid Scaffold for Next-Generation Therapeutics

The cyclobutane ring is increasingly valued in drug discovery for its ability to confer metabolic stability, reduce planarity, and act as a conformationally restricted scaffold.[2][3][4] Unlike flexible chains, the puckered, three-dimensional structure of the cyclobutane core can orient pharmacophoric groups in a precise manner, potentially enhancing binding affinity and selectivity for biological targets.[2][3][4] this compound offers a strategic entry point into this chemical space.

Rationale for Exploration

The true value of 3-PCB in medicinal chemistry lies in its role as a versatile precursor to a library of 3-phenylcyclobutane-containing compounds. The phenyl ring can be functionalized to interact with aromatic binding pockets, while the carbonyl group serves as a synthetic handle for introducing amines, alcohols, and other critical functionalities. This dual functionality makes it an ideal starting point for developing novel central nervous system (CNS) agents, kinase inhibitors, and antiviral compounds.[5]

Proposed Research Area: Bioisosteres for CNS Agents

-

Hypothesis: 3-Phenylcyclobutylamine, derived from 3-PCB, can serve as a rigid bioisostere for phenethylamine or amphetamine-like structures. The constrained conformation may reduce off-target effects and improve the pharmacokinetic profile compared to more flexible analogs.

-

Causality: By locking the dihedral angle between the phenyl ring and the amino group, the cyclobutane scaffold restricts the molecule's conformational freedom. This pre-organization can lead to a lower entropic penalty upon binding to a specific receptor subtype, resulting in higher affinity and selectivity.

Experimental Protocol: Synthesis of 3-Phenylcyclobutylamine via Reductive Amination

This protocol outlines a standard, reliable method for converting 3-PCB into a key amine intermediate, a foundational step for further library development.

Materials:

-

This compound (1.0 eq)

-

Ammonium acetate (10 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

-

Amine Source Addition: Add ammonium acetate (10 eq) to the solution and stir until dissolved.

-

Reducing Agent Addition: Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution at room temperature. Scientist's Note: NaBH₃CN is preferred over NaBH₄ as it is more selective for the iminium intermediate and less likely to reduce the starting ketone under these conditions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.

-

Extraction: Partition the aqueous residue between dichloromethane and saturated aqueous NaHCO₃. Extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel.

Visualization: Scaffolding Potential

The following diagram illustrates how the 3-PCB core can be diversified into various pharmacologically relevant structures.

Caption: Diversification pathways from the this compound core.

Research Thrust II: Gateway to Asymmetric Synthesis

The prochiral nature of 3-PCB presents a significant opportunity in asymmetric synthesis. The development of stereoselective methods to reduce the ketone or functionalize the alpha-positions can provide access to valuable enantiopure building blocks for chiral drugs, ligands, and catalysts.[6]

Rationale for Exploration

Enantiomerically pure 3-phenylcyclobutanol and its derivatives are high-value intermediates. The stereocenter, once established, can direct subsequent transformations on the ring. Existing methods for asymmetric ketone reduction, such as those employing Corey-Bakshi-Shibata (CBS) catalysts or Noyori-type transfer hydrogenation systems, are well-established and provide a robust starting point for investigation.[7][8]

Proposed Research Area: Catalyst Screening for Asymmetric Transfer Hydrogenation

-

Objective: To identify an optimal catalyst system for the highly enantioselective reduction of 3-PCB to cis- and trans-3-phenylcyclobutanol.

-

Approach: A systematic screening of commercially available chiral ruthenium catalysts in combination with various hydrogen donors (e.g., isopropanol, formic acid/triethylamine) will be conducted.

-

Justification: Asymmetric transfer hydrogenation is operationally simple, avoids the use of high-pressure hydrogen gas, and often provides excellent enantioselectivity for aromatic ketones.[8] The subtle steric and electronic properties of 3-PCB make it a non-trivial substrate, and a successful screen would represent a valuable addition to the synthetic chemist's toolbox.

Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation Screen

Materials:

-

This compound (1.0 eq)

-

Chiral Ru-catalyst (e.g., (R,R)-Ts-DENEB, (S,S)-Ts-DPEN-RuCl) (0.5-2.0 mol%)

-

Hydrogen donor: Formic acid/Triethylamine azeotrope (5:2 mixture) or Isopropanol

-

Solvent (e.g., Dichloromethane, Acetonitrile)

Procedure:

-

Catalyst Activation (if required): Follow the specific pre-activation procedure for the chosen catalyst.

-

Reaction Setup: To a vial, add this compound and the chosen solvent.

-

Catalyst Addition: Add the chiral ruthenium catalyst to the solution.

-

Initiation: Add the hydrogen donor (e.g., HCOOH/NEt₃ mixture) and heat the reaction to the desired temperature (e.g., 40 °C).

-

Monitoring: Monitor the reaction for conversion by GC or TLC.

-

Analysis: Upon completion, the reaction mixture is worked up. The enantiomeric excess (ee) of the resulting alcohol is determined by chiral HPLC or GC analysis.